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tert-Butyl 2-azaspiro[3.4]oct-6-
Compound Name:

ene-2-carboxylate
CAS No.: 1638768-92-9

Cat. No.: B1529232

Get Quote
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In contemporary medicinal chemistry, there is a pronounced shift away from "flatland"—the
over-reliance on two-dimensional aromatic rings—towards sp3-rich, three-dimensional
scaffolds.[1] Azaspirocycles are at the forefront of this movement. Their rigid, well-defined
conformational arrangement can lead to enhanced binding affinity and selectivity for biological
targets by minimizing the entropic penalty upon binding. Furthermore, the incorporation of such
scaffolds often improves key drug-like properties, including solubility and metabolic stability,
while moderating lipophilicity.[2]

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a prime example of this class of
reagents. It combines the rigid azaspiro[3.4]octane core with two orthogonal functional handles:
a Boc-protected amine for facile deprotection and subsequent derivatization, and a
cyclopentene ring for a wide array of chemical transformations. This makes it a highly versatile
intermediate for the synthesis of compound libraries and the optimization of lead candidates,
particularly in the development of novel therapeutics for central nervous system (CNS)
disorders.[3]

Physicochemical Properties

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1529232#bc-rfq
https://www.aifchem.com/blog-azaspirocycles-from-structural-novelty-to-medicinal-chemistry-workhorse
https://www.bldpharm.com/news/news-Spirocyclic-Scaffolds.html
https://www.benchchem.com/product/b1529232/docs?utm_src=pdf-body#introduction-the-strategic-value-of-azaspiro-3-4-octene-scaffolds
https://www.myskinrecipes.com/shop/en/azaspiro-compounds/128214-tert-butyl-2-azaspiro-34-oct-6-ene-2-carboxylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental properties of the title compound are summarized below, providing a baseline
for its use in synthetic applications.

Property Value Reference(s)
CAS Number 1638768-92-9 [4]
Molecular Formula C12H19NO2 [4]
Molecular Weight 209.28 g/mol [4]
Appearance Solid (typical) N/A
CC(C)
SMILES (C)OC(=0O)N1CC2(C1)CC=CC [4]
2
Inert atmosphere, Room
Storage [4]
Temperature

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-
carboxylate is not extensively documented in the literature, a robust and logical synthetic route
can be designed based on established methods for constructing the core 2-azaspiro[3.4]octane
scaffold.[4][5][6] The following sections detail a proposed retrosynthetic analysis and a forward
synthetic protocol grounded in analogous, well-established chemical transformations.

Retrosynthetic Analysis

A logical approach to constructing the azaspiro[3.4]octene framework involves the annulation of
the azetidine ring onto a pre-existing cyclopentene derivative. The key disconnection is the
intramolecular cyclization to form the four-membered azetidine ring, a common strategy in
heterocyclic chemistry. This retrosynthetic pathway leverages readily available starting
materials and conventional transformations.
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Caption: Retrosynthetic analysis for the target spirocycle.

Proposed Synthetic Protocol

This protocol is a self-validating system; successful progression through each step confirms the

viability of the chosen route.
Step 1: Boc Protection of 1-(Aminomethyl)cyclopent-3-en-1-ol

» Rationale: The primary amine must be protected to prevent side reactions during the
subsequent mesylation step. Di-tert-butyl dicarbonate (Bocz0) is the reagent of choice due

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1529232/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-azaspiro-3-4-octene-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

to its high efficiency and the stability of the resulting carbamate, which can be easily
removed under acidic conditions when desired. Triethylamine (TEA) is used as a mild base
to scavenge the acidic byproduct.

e Procedure:

o Dissolve 1-(aminomethyl)cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, approx.
0.2 M).

o Cool the solution to 0 °C in an ice bath.

o Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Bocz20 (1.1
eq) in DCM.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Monitor reaction completion by TLC or LC-MS.

o Upon completion, wash the reaction mixture sequentially with 1 M HCI (aq), saturated
NaHCO:s (aq), and brine.

o Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure to yield the Boc-protected amino alcohol, which can often be used without further
purification.

Step 2: Mesylation of the Primary Alcohol

« Rationale: To facilitate the key intramolecular cyclization, the primary hydroxyl group must be
converted into a good leaving group. Mesyl chloride (MsCI) reacts readily with the alcohol in
the presence of a base to form a mesylate, an excellent substrate for Sn2 reactions.

e Procedure:

o Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM
(approx. 0.2 M) under an inert atmosphere (N2 or Ar).

o Cool the solution to O °C.
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o Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl
chloride (1.2 eq).

o Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.
o Upon completion, quench the reaction with cold water and separate the layers.
o Wash the organic layer with saturated NaHCOs (aq) and brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate in vacuo at low
temperature to avoid decomposition. The crude mesylate is typically used immediately in
the next step.

Step 3: Intramolecular Cyclization to Form the Azaspirocycle

o Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to
deprotonate the Boc-protected amine, generating an amide anion that acts as the
nucleophile. This nucleophile then displaces the mesylate leaving group via an
intramolecular Sn2 reaction to form the strained four-membered azetidine ring. Sodium
hydride (NaH) is a suitable base for this transformation.

e Procedure:

o Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in
anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.

o Cool the suspension to 0 °C.

o Add a solution of the crude mesylate from Step 2 (1.0 eq) in anhydrous THF dropwise over
30 minutes.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
12-18 hours.

o Monitor the formation of the product by LC-MS.

o Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at
0 °C.
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o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate.

Purification and Characterization

 Purification: The crude product from Step 3 should be purified by flash column
chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

o Characterization: The structure and purity of the final product, tert-butyl 2-azaspiro[3.4]oct-
6-ene-2-carboxylate, should be confirmed by:

o 'H NMR: Expect characteristic signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H),
the alkene protons in the cyclopentene ring (~5.7-5.8 ppm, multiplet, 2H), and distinct
signals for the methylene protons of both rings.

o 13C NMR: Expect signals for the carbonyl of the Boc group (~155 ppm), the quaternary
spiro-carbon, the alkene carbons (~128-130 ppm), and the tert-butyl group carbons.

o LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio for the
protonated molecule [M+H]*.

Applications in Drug Discovery Workflows

The title compound is not an end product but a versatile starting point for library synthesis. Its
two orthogonal functional groups allow for systematic exploration of the surrounding chemical
space.
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Library Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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